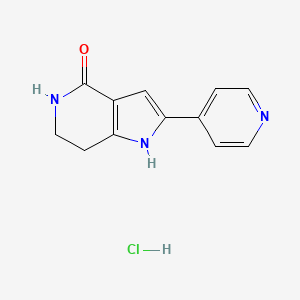

PHA-767491 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNFURYBZMFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471068 | |

| Record name | PHA 767491 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845538-12-7 | |

| Record name | PHA 767491 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PHA-767491 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PHA-767491 hydrochloride, a potent small molecule inhibitor with significant anti-tumor activity. The information presented herein is curated for professionals in the fields of oncology, cell biology, and pharmacology to facilitate a comprehensive understanding of this compound's therapeutic potential and molecular interactions.

Core Mechanism: Dual Inhibition of Cdc7 and Cdk9

This compound functions primarily as a potent, ATP-competitive dual inhibitor of two critical serine/threonine kinases: Cell Division Cycle 7 (Cdc7) kinase and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] This dual inhibitory activity is central to its anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines.

Inhibition of Cdc7 Kinase and DNA Replication Initiation

Cdc7 kinase, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK) complex.[4] This complex is a pivotal regulator of the initiation of DNA replication during the S phase of the cell cycle.[1] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative DNA helicase.[1]

PHA-767491 inhibits the phosphorylation of the MCM complex by Cdc7.[5] This action prevents the activation of replication origins, thereby blocking the initiation of DNA synthesis.[5][6] Unlike many conventional chemotherapeutics that interfere with DNA elongation, PHA-767491 specifically targets the initiation phase, a distinct and critical control point in cell cycle progression.[5][6] This blockade of DNA replication initiation leads to cell cycle arrest and subsequently triggers apoptosis in cancer cells, which are often highly dependent on Cdc7 for their proliferation.[5]

Inhibition of Cdk9 and Transcriptional Regulation

In addition to its effects on Cdc7, PHA-767491 is also a potent inhibitor of Cdk9.[1][2] Cdk9, together with its cyclin T partner, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an action that is essential for the transition from abortive to productive transcriptional elongation.[4]

By inhibiting Cdk9, PHA-767491 suppresses global transcription.[4] This has a particularly significant impact on the expression of proteins with short half-lives, including key survival proteins. A critical downstream target is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[7][8] Inhibition of Cdk9 leads to a rapid decrease in Mcl-1 mRNA and protein levels, which sensitizes cancer cells to apoptosis.[9] This Cdk9-mediated activity allows PHA-767491 to induce apoptosis even in non-proliferating or quiescent cells, such as those found in chronic lymphocytic leukemia (CLL).[9]

The combined inhibition of DNA replication initiation (via Cdc7) and transcription of survival factors (via Cdk9) results in a powerful synergistic anti-tumor effect.[8]

Quantitative Data: Inhibitory Potency

The inhibitory activity of PHA-767491 has been quantified against its primary kinase targets and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Target/Process | Cell Line/System | IC50 Value | Reference(s) |

| Biochemical Assays | |||

| Cdc7 Kinase | Purified Enzyme | 10 nM | [2][10] |

| Cdk9 Kinase | Purified Enzyme | 34 nM | [2] |

| Cellular Assays | |||

| Cell Proliferation | Average over 61 tumor cell lines | 3.17 µM | [1] |

| Apoptosis (EC50) | Chronic Lymphocytic Leukemia (CLL) cells | 0.6 µM | [9] |

Cellular Consequences of PHA-767491 Treatment

The dual inhibition of Cdc7 and Cdk9 by PHA-767491 culminates in several key cellular outcomes that contribute to its anti-tumor efficacy.

-

Suppression of Cell Proliferation: By blocking the initiation of DNA replication, PHA-767491 effectively halts the proliferation of cancer cells. This has been demonstrated in numerous cancer cell lines, including glioblastoma, where treatment significantly decreases cell proliferation.

-

Induction of Apoptosis: The compound robustly induces apoptotic cell death.[11] This is achieved through two primary routes: cell cycle arrest due to replication stress and the downregulation of critical anti-apoptotic proteins like Mcl-1.[7][9] Notably, PHA-767491 induces apoptosis irrespective of the p53 tumor suppressor status of the cells, which is a significant therapeutic advantage.

-

Inhibition of Migration and Invasion: Beyond its effects on cell growth and survival, PHA-767491 has been shown to suppress the migration and invasion of glioblastoma cells, suggesting a potential role in preventing metastasis.[11]

-

Crosstalk with the CDK2-RB-E2F Pathway: Some evidence suggests that PHA-767491 can also affect the transcription of G1/S regulators, such as cyclin A2 and cyclin E1/E2.[6] This effect is mediated by a reduction in E2F-regulated transcription and may involve off-target inhibition of CDK2, further contributing to its potent anti-proliferative profile.[6]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (for IC50 Determination)

This assay measures the direct inhibitory effect of PHA-767491 on the enzymatic activity of purified Cdc7 and Cdk9 kinases.

-

Reagents and Materials:

-

Recombinant human Cdc7/Dbf4 and Cdk9/Cyclin T1 complexes.

-

Kinase-specific substrate (e.g., MCM2 peptide for Cdc7).

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT).

-

ATP solution (including [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based methods like ADP-Glo™).

-

This compound serially diluted in DMSO.

-

96-well plates, phosphocellulose filter plates (for radiometric assay), or opaque plates (for luminescence).

-

Scintillation counter or luminometer.

-

-

Procedure:

-

Prepare serial dilutions of PHA-767491 in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test inhibitor to the kinase reaction buffer. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding the ATP master mix.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[12][13]

-

Stop the reaction (e.g., by adding EDTA or phosphoric acid).

-

Quantify substrate phosphorylation. For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash away unbound ATP, and measure radioactivity.[4] For ADP-Glo™, add the detection reagents according to the manufacturer's protocol to measure ADP production via a luminescent signal.[13]

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay quantifies the effect of PHA-767491 on DNA synthesis in proliferating cells.

-

Reagents and Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound.

-

Fixing/Denaturing solution (e.g., paraformaldehyde and HCl).[14]

-

Anti-BrdU primary antibody.

-

HRP-conjugated secondary antibody.

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

-

Stop solution (e.g., H2SO4).

-

96-well clear-bottom cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of PHA-767491 for the desired duration (e.g., 24-72 hours).

-

Add BrdU labeling solution to each well and incubate for an optimized period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.[11]

-

Remove the medium, and fix and denature the cellular DNA with the appropriate solutions.[14] This step is crucial to expose the incorporated BrdU for antibody detection.

-

Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

-

Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash and add the TMB substrate. Monitor color development.[15]

-

Add the stop solution and measure the absorbance at 450 nm using a microplate reader.[15]

-

Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the IC50 value.

-

Apoptosis Assay (DNA Fragmentation)

This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis, resulting in a "ladder" pattern on an agarose (B213101) gel.

-

Reagents and Materials:

-

Treated and untreated cell pellets.

-

Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).

-

RNase A and Proteinase K.

-

Phenol:Chloroform:Isoamyl alcohol.

-

Ethanol (B145695) and sodium acetate (B1210297) for DNA precipitation.

-

TE buffer (Tris-EDTA).

-

Agarose, TBE buffer, and ethidium (B1194527) bromide (or a safer DNA stain).

-

Gel electrophoresis system and UV transilluminator.

-

-

Procedure:

-

Harvest cells after treatment with PHA-767491.

-

Lyse the cells using the lysis buffer and centrifuge to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet).

-

Treat the supernatant with RNase A to remove RNA, followed by Proteinase K to digest proteins.

-

Perform a phenol:chloroform extraction to purify the DNA.

-

Precipitate the DNA from the aqueous phase using cold ethanol and sodium acetate.

-

Wash the DNA pellet with 70% ethanol, air dry, and resuspend it in TE buffer.

-

Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain.

-

Run the gel until the dye front has migrated sufficiently.

-

Visualize the DNA under UV light. Apoptotic samples will show a characteristic ladder of DNA fragments in multiples of ~180-200 base pairs.[16]

-

Conclusion

This compound is a compelling anti-cancer agent that operates through a dual mechanism of action, inhibiting both the initiation of DNA replication via Cdc7 and the transcription of key survival genes via Cdk9. This multifaceted approach leads to potent anti-proliferative and pro-apoptotic effects in a broad range of tumor models, including those resistant to conventional therapies. The in-depth understanding of its molecular targets and cellular consequences, facilitated by the experimental approaches detailed in this guide, provides a solid foundation for its continued investigation and development in oncology.

References

- 1. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cohesionbio.com [cohesionbio.com]

- 6. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Increasing Brain Permeability of PHA-767491, a Cell Division Cycle 7 Kinase Inhibitor, with Biodegradable Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

The Dual Kinase Inhibitor PHA-767491 Hydrochloride: A Technical Guide to its Signaling Pathways and Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor with a significant anti-tumor profile. This technical guide provides an in-depth exploration of the core signaling pathways modulated by PHA-767491, its mechanism of action, and its effects on cancer cell proliferation and survival. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts.

Core Mechanism of Action: Dual Inhibition of Cdc7 and Cdk9

PHA-767491 functions primarily as a dual inhibitor of two key serine/threonine kinases: Cell division cycle 7 (Cdc7) kinase and Cyclin-dependent kinase 9 (Cdk9).[1][2][3][4] This dual inhibitory action underpins its efficacy in halting the cell cycle and inducing apoptosis in various cancer cell types.

Inhibition of Cdc7 and the Initiation of DNA Replication

Cdc7 kinase is a critical regulator of the initiation of DNA replication.[5][6] It acts by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (Mcm2-7), which is the replicative DNA helicase.[4] This phosphorylation is an essential step for the activation of the MCM complex at replication origins, allowing for the unwinding of DNA and the commencement of DNA synthesis.[1][7]

PHA-767491 competitively binds to the ATP-binding pocket of Cdc7, preventing the phosphorylation of the MCM complex.[4] This blockade of DNA replication initiation leads to cell cycle arrest, primarily at the G1/S transition.[1] Unlike many conventional chemotherapeutics that cause DNA damage and trigger the S-phase checkpoint, PHA-767491's mechanism of action does not induce a sustained DNA damage response.[1][7]

Inhibition of Cdk9 and Transcriptional Regulation

In addition to its effects on Cdc7, PHA-767491 also potently inhibits Cdk9.[1][2][8] Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II. This phosphorylation event promotes the transition from abortive to productive transcriptional elongation.

The inhibition of Cdk9 by PHA-767491 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia 1 (Mcl-1).[2] The downregulation of Mcl-1 sensitizes cancer cells to apoptosis, contributing significantly to the cytotoxic effects of PHA-767491.

Crosstalk with the CDK2-Rb-E2F Pathway

Recent studies have unveiled a more complex mechanism of action for PHA-767491, demonstrating its ability to also inhibit Cyclin-dependent kinase 2 (CDK2).[9][10][11] This off-target activity has significant implications for its anti-proliferative effects, particularly in cancer cells with a functional Retinoblastoma (Rb) protein.

The CDK2-Rb-E2F pathway is a cornerstone of cell cycle control. In G1 phase, active CDK2 phosphorylates Rb, causing it to dissociate from the transcription factor E2F. Liberated E2F then activates the transcription of genes necessary for S-phase entry, including cyclins E and A.

By inhibiting CDK2, PHA-767491 prevents the phosphorylation of Rb, keeping it in its active, E2F-bound state.[10] This leads to the repression of E2F-mediated transcription of G1/S phase regulators, further strengthening the cell cycle block initiated by Cdc7 inhibition.[10][11]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key inhibitory concentrations (IC50) and other relevant data from published studies.

Table 1: In Vitro Inhibitory Activity of PHA-767491

| Target | IC50 (nM) | Assay Conditions | Reference |

| Cdc7 | 10 | Purified kinase, 1.5 µM ATP | [4] |

| Cdk9 | 34 | Purified kinase | [4][8] |

| GSK-3β | 220 | Purified kinase | [1] |

| Cdk2 | 240 | Purified kinase | [1] |

| Cdk1 | 250 | Purified kinase | [1] |

Table 2: Anti-proliferative Activity of PHA-767491 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Average of 61 cell lines | Various | 3.17 | [8][12] |

| HCC1954 | Breast Cancer | 0.64 | [8] |

| Colo-205 | Colon Cancer | 1.3 | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Viability and Proliferation Assays

-

MTT/WST-1 Assay: To assess cell viability, cancer cell lines such as U87-MG and U251-MG glioblastoma cells are seeded in 96-well plates and treated with varying concentrations of PHA-767491 for specified durations (e.g., 24, 48, 72 hours).[12] A reagent like WST-1 is then added, which is converted to a formazan (B1609692) dye by metabolically active cells. The absorbance, proportional to the number of viable cells, is measured using a microplate reader.

-

BrdU Incorporation Assay: To measure cell proliferation, a chemiluminescent bromodeoxyuridine (BrdU) incorporation assay is utilized.[12] Cells are treated with PHA-767491 and then incubated with BrdU, a synthetic nucleoside that is incorporated into newly synthesized DNA. The amount of incorporated BrdU is detected using an antibody-based method, with the resulting chemiluminescent signal quantified to determine the rate of cell proliferation.

Apoptosis Assays

-

Annexin V Staining: The induction of apoptosis can be confirmed by Annexin V staining followed by flow cytometry.[12] Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Cells are co-stained with a viability dye like propidium (B1200493) iodide to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase-3/7 Activity Assay: Apoptosis can also be quantified by measuring the activity of executioner caspases 3 and 7.[13] Cells are treated with PHA-767491, and a luminogenic substrate for caspase-3/7 is added. The cleavage of the substrate by active caspases produces a luminescent signal that is proportional to the amount of apoptosis.

-

DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be detected using an ELISA-based assay that quantifies the amount of histone-complexed DNA fragments in the cytoplasm of apoptotic cells.[12]

Western Blotting

To investigate the molecular mechanisms of PHA-767491 action, western blotting is employed to detect changes in protein expression and phosphorylation status. Cells are treated with the compound, lysed, and the protein extracts are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against targets such as phosphorylated Mcm2, total Mcm2, PARP, caspase-3, Mcl-1, and phosphorylated Chk1.[2] Subsequent incubation with a secondary antibody conjugated to an enzyme allows for visualization and quantification of the protein bands.

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through a multi-pronged mechanism. Its primary action as a dual inhibitor of Cdc7 and Cdk9 effectively halts DNA replication initiation and promotes apoptosis by downregulating key survival proteins. Furthermore, its crosstalk with the CDK2-Rb-E2F pathway provides an additional layer of cell cycle control. This in-depth understanding of its signaling pathways is crucial for the strategic design of future pre-clinical and clinical investigations, including its potential use in combination therapies to overcome chemoresistance.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness. | Sigma-Aldrich [merckmillipore.com]

- 7. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dual Kinase Inhibitor PHA-767491 Hydrochloride: A Technical Guide to its Effects on DNA Replication Initiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PHA-767491 hydrochloride, a potent dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). The document elucidates the compound's mechanism of action, its profound effects on the initiation of DNA replication, and its potential as an anti-cancer therapeutic. Detailed experimental protocols and quantitative data are presented to support researchers in their exploration of this and similar targeted therapies.

Core Mechanism of Action: Inhibiting the Gatekeepers of DNA Replication

This compound exerts its primary effect by targeting Cdc7 kinase, a critical regulator of the S-phase of the cell cycle.[1] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[2] The DDK complex is essential for the initiation of DNA replication at origins of replication.[3][4][5][6]

The initiation of DNA replication is a tightly controlled process involving the sequential assembly of the pre-replicative complex (pre-RC) at replication origins during the G1 phase.[4] A key component of the pre-RC is the minichromosome maintenance (MCM) complex (MCM2-7), which functions as the replicative helicase.[7][8][9] For DNA synthesis to begin, the MCM complex must be activated. This activation is a principal function of the DDK, which phosphorylates multiple subunits of the MCM complex, particularly MCM2.[3][5][10][11]

PHA-767491, as a potent inhibitor of Cdc7, directly blocks this crucial phosphorylation step. By preventing the phosphorylation of the MCM complex, PHA-767491 inhibits the activation of the replicative helicase, thereby halting the initiation of DNA replication.[12] This mechanism of action is distinct from many conventional chemotherapeutics that interfere with the elongation phase of DNA replication.[6] Consequently, treatment with PHA-767491 prevents cells from entering S-phase and leads to cell cycle arrest.[12][13]

In addition to its potent activity against Cdc7, PHA-767491 also inhibits Cdk9.[14][15][16] Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcriptional elongation. Inhibition of Cdk9 can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, contributing to the pro-apoptotic effects of the compound.[17][18]

Quantitative Analysis of this compound's Efficacy

The inhibitory activity of PHA-767491 has been quantified across various biochemical and cell-based assays. The following tables summarize key data points from the literature.

| Target | IC50 (nM) | Assay Conditions | Reference |

| Cdc7 | 10 | Cell-free kinase assay | [1][14][15][16] |

| Cdk9 | 34 | Cell-free kinase assay | [1][14][15][16] |

| MAPKAP-K2 (MK-2) | 171 | Cell-free kinase assay | [16] |

| Cell Line | Cancer Type | GI50/IC50 (µM) | Assay Type | Reference |

| Multiple Lines | Various | Mean IC50: 3.17 | Cell Proliferation | [19] |

| HepG2 | Hepatocellular Carcinoma | GI50: 0.3 | MTT Assay | [20] |

| Huh7 | Hepatocellular Carcinoma | GI50: 0.4 | MTT Assay | [20] |

| U87-MG | Glioblastoma | GI50: 0.2 | Cell Viability | [20] |

| U251-MG | Glioblastoma | GI50: 0.25 | Cell Viability | [20] |

| SF-268 | CNS Cancer | IC50: 0.86 | Cell Proliferation | [20] |

| K562 | Leukemia | IC50: 5.87 | Cell Proliferation | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the effects of this compound.

In Vitro Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on its target kinase.

-

Enzyme and Substrate Preparation : Purified recombinant human DDK (Cdc7/Dbf4) is used as the enzyme source. A generic substrate such as myelin basic protein or a specific substrate like a recombinant MCM2 fragment can be used.

-

Inhibitor Pre-incubation : 20 ng of purified human DDK is pre-incubated with increasing concentrations of PHA-767491 for 5 minutes.[14]

-

Kinase Reaction : The reaction is initiated by adding a mixture of [γ-³²P]ATP (10 µCi) and cold ATP (1.5 µM) in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.[14] The reaction is incubated for 30 minutes at 30°C.

-

Termination and Analysis : The reaction is stopped by adding Laemmli buffer. The proteins are then separated by SDS-PAGE.

-

Detection : The gel is dried and exposed to autoradiography film. The incorporation of ³²P into the substrate is quantified using densitometry software like ImageJ.

-

IC50 Calculation : The half-maximal inhibitory concentration (IC50) values are calculated using graphing software such as GraphPad Prism.

Cell Viability and Proliferation Assays

These assays assess the cytotoxic and cytostatic effects of the compound on cancer cells.

-

Cell Plating : Cancer cell lines are seeded in 96-well plates at a density of 2,500 cells per well and allowed to adhere for 24 hours.[14]

-

Compound Treatment : Cells are treated with a range of concentrations of this compound and incubated for 72 hours at 37°C.[14]

-

Viability/Proliferation Measurement :

-

MTT/CellTiter-Glo Assay : Reagents like MTT or CellTiter-Glo are added to the wells. The CellTiter-Glo assay measures ATP content as an indicator of metabolically active cells.[14] The luminescence or absorbance is measured using a plate reader.

-

BrdU Incorporation Assay : To specifically measure DNA synthesis, cells are incubated with Bromodeoxyuridine (BrdU). The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody in a chemiluminescent or colorimetric assay.[19]

-

-

Data Analysis : The results are normalized to untreated controls, and GI50/IC50 values are calculated.

Western Blot Analysis for Phosphoprotein Levels

This technique is used to measure the effect of the inhibitor on the phosphorylation of its downstream targets.

-

Cell Lysis : Cells treated with PHA-767491 are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MCM2 (e.g., pS53-MCM2) and total MCM2. Antibodies against other relevant proteins like phosphorylated Chk1 can also be used.

-

Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : The band intensities are quantified to determine the relative levels of phosphorylated protein compared to the total protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by PHA-767491 is essential for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate these pathways and workflows.

DNA Replication Initiation Pathway and Inhibition by PHA-767491

Experimental Workflow for Assessing PHA-767491 Efficacy

Replication Stress Response and PHA-767491

When DNA replication is stalled, a complex signaling cascade known as the replication stress response is activated to maintain genome integrity. This response is primarily mediated by the ATR and Chk1 kinases.[21][22][23][24] PHA-767491, by inhibiting Cdc7, can counteract the activation of Chk1 that is often induced by other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[14][18] This suggests a synergistic potential for combination therapies.

Conclusion and Future Directions

This compound is a well-characterized dual inhibitor of Cdc7 and Cdk9 that effectively blocks the initiation of DNA replication. Its distinct mechanism of action, which targets the very beginning of the S-phase, sets it apart from many existing anti-cancer drugs. The extensive preclinical data, including potent IC50 values and broad anti-proliferative activity, underscore its therapeutic potential. Furthermore, its ability to modulate the replication stress response opens up promising avenues for combination therapies.

For researchers, PHA-767491 serves as a valuable tool to probe the intricate regulation of DNA replication and the cellular responses to its inhibition. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the roles of Cdc7 and Cdk9 in both normal and pathological cellular processes. Future research will likely focus on optimizing the therapeutic window of Cdc7 inhibitors, identifying predictive biomarkers for patient stratification, and exploring novel combination strategies to overcome chemoresistance.

References

- 1. PHA-767491 (hydrochloride) - Applications - CAT N°: 18218 [bertin-bioreagent.com]

- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | The EMBO Journal [link.springer.com]

- 4. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdc7 kinase complex: a key regulator in the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MCM complex | SGD [yeastgenome.org]

- 9. Minichromosome maintenance - Wikipedia [en.wikipedia.org]

- 10. rupress.org [rupress.org]

- 11. Role of MCM2–7 protein phosphorylation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. axonmedchem.com [axonmedchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]

- 21. Chk1 keeps cell cycle transcription active in response to replication stress by interfering with E2F6-dependent repression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Activation of mammalian Chk1 during DNA replication arrest: a role for Chk1 in the intra-S phase checkpoint monitoring replication origin firing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

PHA-767491 Hydrochloride: A Technical Guide to a Dual Cdc7/Cdk9 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor that has garnered significant interest in oncology research. It uniquely targets two critical cell cycle and transcription-regulating kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication, while Cdk9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcription by phosphorylating RNA Polymerase II. The dual inhibition of these pathways gives PHA-767491 a distinct mechanism of action compared to traditional DNA synthesis inhibitors, leading to cell cycle arrest, apoptosis, and potent antitumor activity in a variety of preclinical cancer models.[1][2][3] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of its functional pathways.

Mechanism of Action

PHA-767491 exerts its biological effects by competitively binding to the ATP-binding pocket of both Cdc7 and Cdk9 kinases, thereby blocking their ability to phosphorylate their respective substrates.[4][5]

-

Inhibition of Cdc7: Cdc7 kinase, in complex with its regulatory subunit Dbf4, is a crucial activator of the pre-replication complex at DNA replication origins.[6] It directly phosphorylates components of the minichromosome maintenance (MCM) protein complex (MCM2-7), the core of the replicative DNA helicase.[5] This phosphorylation is a prerequisite for the unwinding of DNA and the initiation of synthesis. By inhibiting Cdc7, PHA-767491 prevents the activation of replication origins, effectively halting the cell's entry into S-phase and blocking DNA synthesis from commencing.[3][7] This action is distinct from many chemotherapeutics that impede the progression of already active replication forks.[3]

-

Inhibition of Cdk9: Cdk9, as the catalytic subunit of P-TEFb, plays a pivotal role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain of the large subunit of RNA Polymerase II (RNAPII), which releases it from promoter-proximal pausing. Inhibition of Cdk9 by PHA-767491 leads to a global decrease in transcription, particularly affecting the expression of short-lived anti-apoptotic proteins like Mcl-1.[8] This transcriptional suppression can sensitize cancer cells to apoptosis.[2][8]

The synergistic effect of blocking both DNA replication initiation and transcriptional elongation underlies the potent anti-proliferative and pro-apoptotic activity of PHA-767491.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) | Notes | Reference |

| Cdc7 | 10 | Potent, ATP-competitive inhibition. | [2][5][9][10][11] |

| Cdk9 | 34 | Potent, ATP-competitive inhibition. | [2][5][9][10][11] |

| Cdk1 | 250 | ~25-fold less potent than against Cdc7. | [7] |

| Cdk2 | 240 | ~24-fold less potent than against Cdc7. | [7] |

| GSK-3β | 220 | ~22-fold less potent than against Cdc7. | [7] |

| MAPKAP-K2 | 171 | Off-target activity noted. | [11] |

Table 2: Cellular Activity in Glioblastoma Cell Lines

| Cell Line | Assay | Metric | Result at 10 µM PHA-767491 | Reference |

| U87-MG | Cell Viability | % Decrease | ~75% | [6] |

| U251-MG | Cell Viability | % Decrease | ~70% | [6] |

| U87-MG | Cell Proliferation (BrdU) | % Decrease | 96% | [6] |

| U251-MG | Cell Proliferation (BrdU) | % Decrease | 83% | [6] |

| U87-MG | Apoptosis (DNA Fragmentation) | Fold Increase vs. Control | 3.54-fold | [6] |

| U251-MG | Apoptosis (DNA Fragmentation) | Fold Increase vs. Control | 1.31-fold | [6] |

Note: Across a broader panel of 61 human cancer cell lines, PHA-767491 inhibited cell proliferation with an average IC₅₀ value of 3.17 µM.[5][6]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Result | Reference |

| HL60 | Leukemia | 30 mg/kg, twice daily | Dose-dependent reduction in tumor volume. | [5] |

| A2780 | Ovarian Carcinoma | Not specified | 50% tumor growth inhibition. | [5] |

| HCT-116 | Colon Carcinoma | Not specified | 50% tumor growth inhibition. | [5] |

| Mx-1 | Mammary Adenocarcinoma | Not specified | 50% tumor growth inhibition. | [5] |

Experimental Protocols

The following are representative methodologies for assessing the activity of PHA-767491.

Kinase Inhibition Assay (In Vitro)

This protocol is designed to determine the IC₅₀ value of PHA-767491 against purified kinases.

-

Objective: To measure the concentration of PHA-767491 required to inhibit 50% of the kinase activity of Cdc7 or Cdk9.

-

Materials: Purified recombinant Cdc7/Dbf4 or Cdk9/Cyclin T, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), (γ)-³²P ATP, cold ATP, appropriate kinase substrate (e.g., MCM2 for Cdc7), PHA-767491 serial dilutions, SDS-PAGE equipment, autoradiography film.

-

Procedure:

-

Prepare a reaction mixture containing the purified kinase and its specific substrate in kinase buffer.

-

Add serial dilutions of PHA-767491 (or vehicle control) to the reaction mixtures and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mix of (γ)-³²P ATP and cold ATP (e.g., to a final concentration of 1.5 µM).[2]

-

Incubate the reaction for a set time (e.g., 30 minutes) at 30°C.[2]

-

Stop the reaction by adding 1X Laemmli buffer and heating to 100°C.[2]

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate via autoradiography.

-

Quantify band intensity to determine the level of kinase inhibition at each compound concentration and calculate the IC₅₀ value.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of the inhibitor on DNA synthesis in proliferating cells.

-

Objective: To quantify the inhibition of cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

-

Materials: Cancer cell lines (e.g., U87-MG, U251-MG), complete culture medium, PHA-767491, BrdU labeling solution, anti-BrdU antibody conjugated to a detector enzyme (e.g., peroxidase), substrate solution (e.g., TMB), microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of PHA-767491 for a specified duration (e.g., 24-48 hours).

-

Add BrdU labeling solution to the wells and incubate for several hours to allow incorporation into the DNA of proliferating cells.

-

Fix the cells and denature the DNA to allow antibody access.

-

Add the anti-BrdU antibody and incubate.

-

Wash away unbound antibody and add the enzyme substrate.

-

Measure the absorbance or chemiluminescence using a microplate reader. The signal is directly proportional to the amount of DNA synthesis.

-

Apoptosis Assay (Annexin V Staining)

This method detects one of the early hallmarks of apoptosis.

-

Objective: To quantify the percentage of apoptotic cells following treatment with PHA-767491.

-

Materials: Cancer cell lines, culture medium, PHA-767491, Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), binding buffer, flow cytometer.

-

Procedure:

-

Treat cells in culture with PHA-767491 or vehicle control for a set time (e.g., 24 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells immediately using a flow cytometer.

-

Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Logical Framework for Antitumor Activity

The dual inhibitory nature of PHA-767491 creates a multi-pronged attack on cancer cell proliferation and survival. The logical flow from molecular inhibition to macroscopic antitumor effects is outlined below.

Conclusion

This compound is a first-in-class dual Cdc7/Cdk9 inhibitor with a well-characterized mechanism of action. By preventing the initiation of DNA replication and simultaneously suppressing the transcription of key survival genes, it effectively induces cell cycle arrest and apoptosis in a wide range of cancer cells.[6] Its demonstrated efficacy in preclinical in vivo models highlights its potential as a therapeutic agent.[5] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the biological activities of PHA-767491 and for professionals involved in the development of novel kinase inhibitors for cancer therapy.

References

- 1. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]

- 3. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. axonmedchem.com [axonmedchem.com]

Downstream targets of PHA-767491 hydrochloride inhibition

An In-depth Technical Guide on the Downstream Targets of PHA-767491 Hydrochloride Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent small molecule inhibitor with a well-documented dual specificity for Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4][5] Its mechanism of action extends beyond these primary targets, exhibiting significant off-target effects on Cyclin-Dependent Kinase 2 (CDK2), which contributes to its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[6][7] This technical guide provides a comprehensive overview of the downstream molecular targets and cellular consequences of PHA-767491 inhibition, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in cancer biology and drug development.

Primary and Secondary Kinase Targets

PHA-767491 is an ATP-competitive inhibitor that primarily targets Cdc7 and Cdk9 kinases.[5] Additionally, it demonstrates significant inhibitory activity against CDK2, which plays a crucial role in its overall mechanism of action.[6][7]

| Kinase Target | IC50 (nM) | Reference |

| Cdc7 | 10 | [1][2][3][4][5] |

| Cdk9 | 34 | [1][2][3][4] |

| CDK2 | Not explicitly quantified in the provided results, but potent inhibition is noted. | [6][7] |

Downstream Signaling Pathways and Cellular Effects

The inhibition of Cdc7, Cdk9, and CDK2 by PHA-767491 triggers a cascade of downstream events that collectively disrupt cell cycle progression, inhibit DNA replication, and induce apoptosis.

Inhibition of DNA Replication Initiation (Cdc7 Pathway)

PHA-767491 is a potent inhibitor of the initiation phase of DNA replication.[6][8][9][10] This is a direct consequence of Cdc7 inhibition, which is essential for the activation of the Minichromosome Maintenance (MCM) 2-7 helicase complex at replication origins.[6][8]

-

Key Downstream Event: Reduced phosphorylation of MCM2 at serine residues 40 and 53, which serves as a reliable biomarker for Cdc7 inhibition.[3][6][11]

-

Cellular Outcome: Blockade of S-phase entry and a reduction in the number of cells undergoing DNA synthesis.[6]

Induction of Apoptosis (Cdk9 Pathway)

The inhibition of Cdk9 by PHA-767491 leads to the downregulation of the anti-apoptotic protein Mcl-1, a known Cdk9 target.[11][12][13] This reduction in Mcl-1 levels sensitizes cancer cells to apoptosis.

-

Key Downstream Event: Decreased Mcl-1 protein and transcript levels.[11][12]

-

Cellular Outcome: Induction of mitochondrial-dependent apoptosis in both quiescent and proliferating cancer cells.[11][12]

Inhibition of Cell Cycle Progression (CDK2 Pathway)

PHA-767491 exhibits off-target activity against CDK2, which leads to the inhibition of the Retinoblastoma (Rb)-E2F transcriptional pathway.[6][7] This pathway is critical for the expression of genes required for S-phase entry.

-

Key Downstream Events:

-

Cellular Outcome: Potent anti-proliferative effects, particularly in Rb-positive cancer cell lines.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]

- 5. apexbt.com [apexbt.com]

- 6. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Impact of PHA-767491 Hydrochloride on the CDK2-RB-E2F Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 hydrochloride is a potent small molecule inhibitor with demonstrated anti-proliferative effects. Initially identified as a dual inhibitor of Cdc7 and Cdk9 kinases, recent evidence has highlighted its significant off-target activity against the Cyclin-Dependent Kinase 2 (CDK2)-Retinoblastoma (RB)-E2F transcription factor pathway. This guide provides an in-depth technical overview of the mechanism by which PHA-767491 impacts this critical cell cycle regulatory axis. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual diagrams of the signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of PHA-767491 and similar compounds.

Introduction to the CDK2-RB-E2F Pathway

The CDK2-RB-E2F pathway is a cornerstone of cell cycle regulation, governing the transition from the G1 to the S phase. In its hypophosphorylated state, the retinoblastoma protein (RB) binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes required for DNA replication and cell cycle progression. The phosphorylation of RB by cyclin E/CDK2 and cyclin A/CDK2 complexes leads to the release of E2F, which then activates the transcription of S-phase-specific genes, such as cyclins A and E, thereby creating a positive feedback loop that drives the cell into DNA synthesis. Dysregulation of this pathway is a common feature of many cancers, making it an attractive target for therapeutic intervention.

This compound: Mechanism of Action

This compound exerts its anti-proliferative effects through a multi-targeted mechanism. While it is a potent inhibitor of Dbf4-dependent kinase (DDK), also known as Cdc7, it also demonstrates significant inhibitory activity against CDK2.[1][2] This dual action provides a robust blockade of cell cycle progression.

The inhibition of CDK2 by PHA-767491 prevents the hyperphosphorylation of RB.[3] Consequently, RB remains in its active, hypophosphorylated state and continues to bind to E2F transcription factors. This sequestration of E2F leads to the downregulation of E2F target genes, including those encoding for G1/S cyclins such as cyclin A2, cyclin E1, and cyclin E2.[1][2] This action effectively disrupts the positive feedback loop that propels the cell cycle forward, leading to a G1 arrest. The enhanced anti-proliferative effect of PHA-767491 in cancer cell lines with a functional RB pathway underscores the importance of its activity against the CDK2-RB-E2F axis.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of PHA-767491

| Target Kinase | IC50 (nM) | Reference |

| Cdc7 | 10 | [1] |

| CDK9 | 34 | [1] |

| CDK2 | 240 | [1] |

Table 2: Effect of PHA-767491 on E2F-Mediated Transcription

| Cell Line | Treatment | Target Gene | Fold Change vs. Control | Reference |

| PC3 | 10 µM PHA-767491 for 8h | Cyclin A2 | Decreased | [1] |

| PC3 | 10 µM PHA-767491 for 8h | Cyclin E1 | Decreased | [1] |

| PC3 | 10 µM PHA-767491 for 8h | Cyclin E2 | Decreased | [1] |

| SW480 | 10 µM PHA-767491 for 8h | Cyclin A2 | Decreased | [1] |

| SW480 | 10 µM PHA-767491 for 8h | Cyclin E1 | Decreased | [1] |

| SW480 | 10 µM PHA-767491 for 8h | Cyclin E2 | Decreased | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: The CDK2-RB-E2F signaling pathway and the inhibitory action of PHA-767491.

Caption: A representative experimental workflow for Western blot analysis of RB phosphorylation.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human prostate cancer (PC3) and colorectal carcinoma (SW480) cell lines, which are RB-positive, are suitable models.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Synchronization (Optional but Recommended): For cell cycle-dependent studies, synchronize cells at the G1/S boundary using a double thymidine (B127349) block or in M phase using a thymidine-nocodazole block. For example, treat cells with 2 mM thymidine for 16-18 hours, release for 8-9 hours, and then treat with 100 ng/mL nocodazole (B1683961) for 12 hours.

-

Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Treat synchronized or asynchronously growing cells with the desired concentration of PHA-767491 (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 8-24 hours).

Western Blot for RB Phosphorylation

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-RB (Ser811) and total RB overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize the phospho-RB signal to total RB and the loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for E2F Target Genes

-

RNA Extraction and cDNA Synthesis:

-

Harvest treated cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for Cyclin A2, Cyclin E1, Cyclin E2, and a housekeeping gene (e.g., GAPDH).

-

Perform the qRT-PCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Perform a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the PHA-767491-treated samples to the vehicle-treated control.

-

Conclusion

This compound is a multi-target kinase inhibitor that effectively suppresses cell proliferation by targeting key regulators of the cell cycle. Its inhibitory action on the CDK2-RB-E2F pathway, leading to the downregulation of E2F-mediated transcription of essential S-phase genes, is a significant component of its anti-tumor activity. This technical guide provides a foundational understanding and practical protocols for researchers to further investigate the nuanced effects of PHA-767491 and to explore its potential in the development of novel cancer therapeutics. The provided methodologies can be adapted to study other small molecule inhibitors targeting this critical cell cycle pathway.

References

The Discovery and Synthesis of PHA-767491 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 hydrochloride is a potent, ATP-competitive, small molecule inhibitor of two key cell cycle kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). Its discovery as a dual inhibitor has positioned it as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.

Discovery and Mechanism of Action

PHA-767491 was identified as a potent inhibitor of Cdc7 kinase, a critical regulator of the initiation of DNA replication.[1] Further characterization revealed its dual inhibitory activity against Cdk9, a key component of the positive transcription elongation factor b (P-TEFβ), which is involved in the regulation of transcription.[2][3]

The dual inhibition of Cdc7 and Cdk9 by PHA-767491 leads to a multi-faceted anti-cancer effect. Inhibition of Cdc7 prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a crucial step for the activation of DNA replication origins. This leads to an S-phase arrest and induction of apoptosis.[1] Concurrently, inhibition of Cdk9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, further sensitizing cancer cells to apoptosis. This dual mechanism of action makes PHA-767491 an interesting candidate for cancer therapy, particularly in combination with other anti-cancer agents.[4]

Signaling Pathway

Caption: Signaling pathway of PHA-767491, a dual Cdc7/Cdk9 inhibitor.

Synthesis of this compound

The synthesis of PHA-767491, a pyrrolopyridinone derivative, has been reported by Vanotti et al.[2][5] The following protocol is based on their publication.

Experimental Workflow: Synthesis

Caption: General synthetic workflow for PHA-767491.

Detailed Protocol: Synthesis of 2-(Pyridin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (PHA-767491)

The synthesis of PHA-767491 is achieved through a Hantzsch-type reaction.[4]

Materials:

-

Piperidinedione derivative (e.g., 4-piperidone-3-carboxylate ethyl ester)

-

4-(bromoacetyl)pyridine hydrobromide

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: A solution of the piperidinedione derivative, 4-(bromoacetyl)pyridine hydrobromide, and ammonium acetate in ethanol is prepared.

-

Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product (PHA-767491 free base) is purified by column chromatography on silica (B1680970) gel.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol) and treated with a solution of HCl in diethyl ether. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.

Biological Activity and Data

The biological activity of PHA-767491 has been extensively characterized using various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of PHA-767491

| Kinase Target | IC₅₀ (nM) |

| Cdc7 | 10 |

| Cdk9 | 34 |

Data sourced from multiple publications.[2][3]

Table 2: Anti-proliferative Activity of PHA-767491 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A2780 | Ovarian Carcinoma | 1.1 |

| HCT116 | Colon Carcinoma | 0.97 |

| COLO 205 | Colon Carcinoma | 1.5 |

| HeLa | Cervical Carcinoma | 2.1 |

| Jurkat | T-cell Leukemia | 1.8 |

Data represents a selection of cell lines and is compiled from various sources.

Experimental Protocols for Biological Assays

In Vitro Kinase Assay (Cdc7 and Cdk9)

This protocol is a generalized procedure for determining the IC₅₀ of PHA-767491 against Cdc7 and Cdk9 kinases.

Materials:

-

Recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T1

-

Kinase-specific peptide substrate

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer

-

This compound

-

96-well plates

-

Phosphocellulose filter mats

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Reaction Mixture: In a 96-well plate, combine the recombinant kinase, the peptide substrate, and the serially diluted PHA-767491.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose filter mats. The phosphorylated substrate will bind to the filter.

-

Washing: Wash the filter mats extensively to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the radioactivity on the filter mats using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of PHA-767491 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of PHA-767491 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a well-characterized dual inhibitor of Cdc7 and Cdk9 with potent anti-proliferative and pro-apoptotic activities in a range of cancer cell lines. Its unique mechanism of action, targeting both DNA replication initiation and transcription, makes it a valuable research tool and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of Mcm2 Phosphorylation Following PHA-767491 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minichromosome Maintenance (Mcm) 2-7 complex is the core component of the replicative DNA helicase, essential for unwinding DNA during the initiation and elongation phases of DNA replication.[1][2] The activity of the Mcm2-7 complex is tightly regulated by cell cycle-dependent phosphorylation events.[3] One of the key regulatory kinases is Cell Division Cycle 7 (Cdc7), which, in complex with its activator Dbf4, forms the Dbf4-dependent kinase (DDK).[2][3] DDK directly phosphorylates multiple subunits of the Mcm complex, including Mcm2, which is a critical step for the initiation of DNA replication.[2][4]

PHA-767491 is a potent small molecule inhibitor that targets Cdc7 kinase.[5][6] It also exhibits inhibitory activity against Cyclin-Dependent Kinase 9 (Cdk9), making it a dual Cdc7/Cdk9 inhibitor.[6][7] By inhibiting Cdc7, PHA-767491 prevents the phosphorylation of Mcm2 at Cdc7-dependent sites, such as Serine 40 (Ser40) and Serine 53 (Ser53).[5][8] This action blocks the initiation of DNA replication, leading to cell cycle arrest and apoptosis in various cancer cell types.[5][9]

These application notes provide a comprehensive protocol for analyzing the phosphorylation status of Mcm2 in cultured cells treated with PHA-767491 using Western blotting. This method serves as a robust pharmacodynamic assay to confirm the on-target activity of PHA-767491 and similar Cdc7 inhibitors.

Signaling Pathway and Drug Action

The initiation of DNA replication is a tightly controlled process involving sequential phosphorylation events. DDK (Cdc7/Dbf4) is a primary kinase responsible for phosphorylating the Mcm2-7 complex, a crucial step for activating its helicase activity. PHA-767491 exerts its anti-proliferative effects by directly inhibiting Cdc7, thereby preventing Mcm2 phosphorylation and halting the initiation of DNA synthesis.

Experimental Protocols

Cell Culture and Synchronization

To accurately assess the effect of PHA-767491 on Mcm2 phosphorylation, which is cell cycle-dependent, it is often desirable to use a synchronized cell population.[10][11] A double thymidine (B127349) block is a common method to arrest cells at the G1/S boundary.[10][12]

Materials:

-

Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

-

Thymidine stock solution (e.g., 200 mM in sterile water)

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Seed cells to reach 40-50% confluency.

-

Add thymidine to the culture medium to a final concentration of 2 mM.

-

Incubate for 18-20 hours. This arrests cells at various points in the S phase.

-

Release the block by removing the thymidine-containing medium, washing the cells twice with pre-warmed PBS, and adding fresh complete medium.

-

Incubate for 9-10 hours to allow cells to proceed through G2, M, and into G1.

-

Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. This second block arrests the synchronized cell population at the G1/S boundary.

-

Cells are now ready for release and treatment with PHA-767491. The phosphorylation of Mcm2 by Cdc7 occurs as cells enter S phase.[4]

PHA-767491 Treatment

Materials:

-

PHA-767491 stock solution (e.g., 10 mM in DMSO)

-

Synchronized or asynchronously growing cells

-

Complete cell culture medium

Protocol:

-

Release cells from the double thymidine block by washing twice with PBS and adding fresh, pre-warmed complete medium.

-

At the time of release (or for asynchronous cultures, when cells are at ~70% confluency), add PHA-767491 to the medium at the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a DMSO-only vehicle control.

-

Incubate the cells for the desired treatment duration. A time course of 1, 6, 12, and 24 hours can be effective. A 12-24 hour treatment with 2-10 µM PHA-767491 has been shown to abolish Mcm2 phosphorylation.[7][9]

-

After incubation, proceed immediately to protein extraction.

Protein Extraction (Lysis)

Materials:

-

Ice-cold PBS

-

RIPA Lysis Buffer (or other suitable lysis buffer)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail (Crucial for phospho-protein analysis)[13]

-

Cell scraper

-

Microcentrifuge

Protocol:

-

Place the cell culture dish on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

Store lysates at -80°C or proceed to Western blot analysis.

Western Blotting Protocol

Materials:

-

Protein lysates

-

Laemmli sample buffer (2x or 4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: Avoid using milk as it contains phosphoproteins like casein, which can cause high background).[13][14]

-

Primary antibodies:

-

Rabbit anti-phospho-Mcm2 (Ser40/41)

-

Rabbit anti-phospho-Mcm2 (Ser53)

-

Mouse anti-total Mcm2

-

Mouse or Rabbit anti-Actin or anti-Tubulin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) detection reagents

Protocol:

-

Sample Preparation: Mix protein lysate with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat samples at 95°C for 5 minutes.[13]

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before use.[13]

-

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]

-

Primary Antibody Incubation: Dilute the primary antibody in 5% BSA/TBST according to the manufacturer's recommendation. Incubate the membrane overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL detection reagents to the membrane. Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Stripping and Re-probing (Optional): To detect total Mcm2 or a loading control on the same membrane, the blot can be stripped and re-probed with the appropriate primary antibody.

Experimental Workflow

Data Presentation and Interpretation

Quantitative analysis of Western blot data involves densitometry, where the band intensity of the phosphorylated protein is normalized to the intensity of the total protein or a loading control. This normalization corrects for variations in protein loading.

Table 1: Effect of PHA-767491 on Mcm2 Phosphorylation

The following table summarizes representative quantitative data from a dose-response experiment. Treatment with PHA-767491 is expected to cause a dose-dependent decrease in the levels of phosphorylated Mcm2, while the total Mcm2 levels remain relatively unchanged.

| PHA-767491 Conc. (µM) | Relative p-Mcm2 (Ser40/41) Level (%) [Normalized to Total Mcm2] | Relative Total Mcm2 Level (%) [Normalized to Loading Control] | Observations |

| 0 (Vehicle) | 100 ± 8.5 | 100 ± 5.2 | Baseline Mcm2 phosphorylation in proliferating cells. |

| 0.1 | 85 ± 7.1 | 102 ± 6.1 | Minor reduction in phosphorylation at low concentration. |

| 1.0 | 42 ± 5.5 | 98 ± 4.9 | Significant inhibition of Mcm2 phosphorylation.[6] |

| 5.0 | 9 ± 2.8 | 99 ± 5.8 | Near-complete abolishment of Mcm2 phosphorylation.[6] |

| 10.0 | < 5 | 101 ± 6.3 | Complete inhibition of Cdc7-mediated phosphorylation.[9] |

Data are represented as mean ± standard deviation from three independent experiments.

Logical Relationship of Cellular Events

The inhibition of Cdc7 by PHA-767491 initiates a cascade of cellular events, beginning with the reduction of Mcm2 phosphorylation and culminating in cell death. This makes the analysis of p-Mcm2 a key pharmacodynamic marker for assessing the drug's efficacy.

References

- 1. Anti-MCM2 (phospho S40 + S41) antibody (ab70371) | Abcam [abcam.com]

- 2. Mcm2 is a target of regulation by Cdc7-Dbf4 during the initiation of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of MCM2–7 protein phosphorylation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. researchgate.net [researchgate.net]

- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell division cycle 7-kinase inhibitor PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]